molecular formula C23H19FN2O3 B2611699 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922060-86-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide

カタログ番号: B2611699
CAS番号: 922060-86-4
分子量: 390.414
InChIキー: XANKCUVYDRVKND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10,11-dihydro-11-oxo core structure with methyl substituents at positions 8 and 10. The 2-(4-fluorophenyl)acetamide moiety is attached to the oxazepine ring at position 2. The fluorine atom on the phenyl group enhances electronegativity and may influence metabolic stability, while the dimethyl substituents likely modulate steric and electronic properties of the oxazepine scaffold .

特性

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c1-14-3-9-21-19(11-14)26(2)23(28)18-13-17(8-10-20(18)29-21)25-22(27)12-15-4-6-16(24)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANKCUVYDRVKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound with potential therapeutic applications. This compound belongs to the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse biological activities. Understanding the biological activity of this compound is essential for exploring its potential in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide can be described as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_2O4_4
  • Molecular Weight : 340.4 g/mol
  • CAS Number : 922009-50-5

Structural Features

The compound features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its unique properties. The presence of substituents such as dimethyl groups and a fluorophenyl moiety enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC19_{19}H20_{20}N2_2O4_4
Molecular Weight340.4 g/mol
CAS Number922009-50-5

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
  • Antipsychotic Properties : Some derivatives are investigated for their potential in managing schizophrenia and other psychotic disorders.
  • Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study demonstrated that related oxazepine compounds exhibit significant antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of serotonin and norepinephrine levels in the brain.
  • Neuroprotective Effects :
    • Research has indicated that certain dibenzo[b,f][1,4]oxazepines possess neuroprotective properties against oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.
  • Anti-cancer Potential :
    • Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-proliferative effects of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)15.0
MCF-7 (Breast)12.5
A549 (Lung)18.0

These results indicate that the compound has selective cytotoxicity towards certain cancer cell types.

類似化合物との比較

Comparison with Structural Analogues

Core Heterocyclic Modifications

The target compound’s dibenzo[b,f][1,4]oxazepine core distinguishes it from thiazepine-based analogues. For example:

  • 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (): Replacing the oxygen atom in the oxazepine ring with sulfur (thiazepine) increases polarizability and alters ring conformation.
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (): The thiazepine ring and 4-methoxyphenyl group contrast with the target compound’s oxazepine and 4-fluorophenyl groups. Methoxy substituents may enhance solubility but reduce passive membrane permeability compared to fluorine .
Table 1: Core Heterocycle Comparison
Compound Core Structure Substituents (Positions) Key Functional Groups
Target Compound Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl 2-(4-fluorophenyl)acetamide
4-Methoxybenzyl thiazepine derivative Dibenzo[b,f][1,4]thiazepine 10-ethyl, 8-carboxylate 5-oxide 4-methoxybenzyl ester
N-(10-Ethyl-thiazepin-8-yl) derivative Dibenzo[b,f][1,4]thiazepine 10-ethyl 2-(4-methoxyphenyl)acetamide

Substituent Effects on Pharmacokinetics and Reactivity

  • Trifluoromethyl vs. Fluorophenyl : The compound N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces the 4-fluorophenyl group with a trifluoromethylbenzamide. The trifluoromethyl group increases lipophilicity (logP) but may reduce hydrogen-bonding capacity compared to the acetamide’s NH moiety .
  • Nitro and Butyl Substituents: N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide () introduces a nitro group and butyl chain.
Table 2: Substituent Impact on Properties
Compound Substituent Electronic Effect Physicochemical Impact
Target Compound 4-fluorophenyl Moderate electron withdrawal Enhanced metabolic stability
Trifluoromethylbenzamide derivative CF3 Strong electron withdrawal Increased lipophilicity
Nitro-butyl derivative NO2, butyl Strong electron withdrawal Reduced solubility, steric hindrance

Hydrogen-Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core formation : Cyclization of substituted benzoxazepine precursors under basic conditions (e.g., K₂CO₃ in DMF) to generate the dibenzo[b,f][1,4]oxazepine scaffold .

Acylation : Reaction of the amine group on the oxazepine core with 2-(4-fluorophenyl)acetyl chloride in the presence of a coupling agent (e.g., EDCI or DCC) .

Purification : Use of column chromatography (silica gel) or preparative HPLC to isolate the target compound .

  • Critical parameters include reaction temperature (often 80–100°C), solvent choice (e.g., DCM or THF), and stoichiometric control to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₂₃H₂₀FN₂O₃) and isotopic patterns .
  • X-ray Diffraction (XRD) : For crystallographic validation using programs like SHELXL or SHELXTL .
    • Additional techniques include FT-IR (to confirm carbonyl and amide bonds) and HPLC for purity assessment (>95% recommended for biological studies) .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Observed Activities :

  • Histone Deacetylase (HDAC) Inhibition : Similar dibenzooxazepine derivatives show modulation of histone acetylation, suggesting epigenetic regulation potential .
  • Antimicrobial Effects : Fluorophenyl acetamide derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
    • Screening Protocols :
  • Enzyme inhibition assays (e.g., HDAC fluorometric kits) .
  • Microbial growth inhibition studies (MIC/MBC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Experimental Design :

  • Design of Experiments (DoE) : Use fractional factorial designs to assess variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize parameters like reaction time and reagent ratios for maximal yield .
    • Case Study : For acylation steps, switching from batch to flow chemistry improved yields by 15–20% in related compounds .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?

  • Conflict Analysis Framework :

Re-evaluate Computational Models : Validate docking simulations (e.g., AutoDock Vina) with mutational studies on target proteins .

Multi-parametric Solubility Profiling : Assess solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with logP calculations .

Biological Context : Use cell-based assays (e.g., cytotoxicity in HepG2 cells) to confirm activity despite low solubility .

  • Example: A related compound showed poor aqueous solubility but retained nanomolar HDAC inhibition due to enhanced membrane permeability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

  • Advanced Methodologies :

  • Molecular Dynamics (MD) Simulations : Study binding stability with HDAC isoforms (e.g., HDAC6 vs. HDAC1) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. HDAC-knockout cell lines .

Q. How can researchers address solubility limitations for in vivo studies?

  • Formulation Strategies :

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility .
  • Nanoformulations : Develop liposomal or polymeric nanoparticles for sustained release .
    • Validation : Monitor plasma pharmacokinetics (PK) and tissue distribution in rodent models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。